5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties make them useful in a wide range of applications, including as antimicrobial , antiviral , antioxidant , anti-diabetic , anti-cancer , anti-tubercular , antimalarial , and anti-leishmanial agents.
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is known as the Huisgen cycloaddition .Chemical Reactions Analysis
1,2,3-Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in reactions with electrophiles and nucleophiles, allowing for the construction of diverse novel bioactive molecules .Scientific Research Applications
Synthesis and Antimicrobial Activities
Novel triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated good to moderate activities against various microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Structural Analysis and Intermolecular Interactions
Detailed structural analyses of triazole derivatives have been conducted through X-ray diffraction, DFT calculations, and Hirshfeld surface analysis. These studies provide insights into the molecular interactions and properties that contribute to their biological activities (Shukla et al., 2014).
Anticancer Applications
Several triazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Compounds with specific structural features have shown cytotoxic effects against cancer cell lines, suggesting their utility in cancer treatment (Butler et al., 2013).
Enzyme Inhibition Studies
Triazole compounds have been investigated for their inhibitory effects on enzymes such as lipase and α-glucosidase. These studies contribute to understanding the compounds' therapeutic potential in treating conditions related to enzyme dysfunction (Bekircan et al., 2015).
Solvatochromic Behavior and Electronic Properties
Research has also focused on the solvatochromic behavior and electronic properties of triazole derivatives. These studies are crucial for developing compounds with desired photophysical properties for applications in material science and biological imaging (Patil et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 4-fluorobenzyl azide to form the intermediate 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.", "Starting Materials": [ "3-chloroaniline", "4-fluorobenzyl azide", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chloroaniline is reacted with 4-fluorobenzyl azide in the presence of a copper catalyst to form the intermediate 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole.", "Step 2: The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, 5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS No. |
1190004-68-2 |
Molecular Formula |
C16H13ClFN5O |
Molecular Weight |
345.76 |
IUPAC Name |
5-(3-chloroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-2-1-3-13(8-11)20-15-14(21-23-22-15)16(24)19-9-10-4-6-12(18)7-5-10/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key |
OULNXSDRYGQQFN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F |
solubility |
not available |
Origin of Product |
United States |
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